Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H5BrF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of a fluorinated benzoic acid derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 2-bromo-5-fluoro-3-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of the bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H5BrF4O2 |
---|---|
Molecular Weight |
301.03 g/mol |
IUPAC Name |
methyl 2-bromo-3-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(11)7(5)10/h2-3H,1H3 |
InChI Key |
LPZNJJAIAZHRSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)Br |
Origin of Product |
United States |
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